Cas no 1203297-78-2 (N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide)
![N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1203297-78-2x500.png)
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 4-acetamido-N-[2-[[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]amino]ethyl]benzamide
- N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
- VU0638073-1
- 4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide
- AKOS024501568
- F5228-2127
- 1203297-78-2
-
- インチ: 1S/C18H21N5O4/c1-12-9-17(26)23(11-21-12)10-16(25)19-7-8-20-18(27)14-3-5-15(6-4-14)22-13(2)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,25)(H,20,27)(H,22,24)
- InChIKey: RGXKTIJBHQBCCS-UHFFFAOYSA-N
- ほほえんだ: C(NCCNC(CN1C=NC(C)=CC1=O)=O)(=O)C1=CC=C(NC(=O)C)C=C1
計算された属性
- せいみつぶんしりょう: 371.15935417g/mol
- どういたいしつりょう: 371.15935417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 650
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5228-2127-2mg |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-3mg |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-4mg |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-20mg |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-40mg |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-1mg |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-20μmol |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-25mg |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-75mg |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5228-2127-5μmol |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide |
1203297-78-2 | 5μmol |
$63.0 | 2023-09-10 |
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamideに関する追加情報
N-{2-[(4-Acetamidophenyl)Formamido]Ethyl}-2-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl)Acetamide: A Comprehensive Overview
N-{2-[(4-Acetamidophenyl)Formamido]Ethyl}-2-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl)Acetamide, commonly referred to by its CAS number 1203297-78-2, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in inhibiting specific enzymes and its potential as a therapeutic agent in treating various diseases.
The chemical structure of this compound is characterized by the presence of a dihydropyrimidine ring, which is a key structural motif in many bioactive molecules. The dihydropyrimidine moiety is known for its ability to interact with biological targets such as kinases and proteases. The substituents attached to the dihydropyrimidine ring, including the 4-acetamidophenyl group and the formamidoethyl chain, contribute to the compound's pharmacokinetic properties and bioavailability. These features make it a valuable candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. Using molecular docking studies, scientists have identified potential interactions between the compound's functional groups and key residues in enzyme active sites. These findings suggest that CAS No 1203297-78-2 could serve as a lead compound for developing inhibitors against certain disease-related enzymes.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and condensation reactions. The synthesis begins with the preparation of the dihydropyrimidine intermediate, followed by the introduction of the formamidoethyl group and the acetylamino substituent. Optimization of reaction conditions has been crucial in achieving high yields and purities, making this compound accessible for further studies.
The pharmacological evaluation of this compound has revealed its potential as an anti-inflammatory and anti-cancer agent. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cell lines. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.
Moreover, recent research has explored the use of this compound as a modulator of cellular energy metabolism. By targeting specific enzymes involved in mitochondrial function, it has shown promise in treating metabolic disorders such as obesity and type 2 diabetes. These findings underscore the versatility of N-{2-[(4-Acetamidophenyl)Formamido]Ethyl}-2-(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl)Acetamide as a multi-functional therapeutic agent.
In conclusion, CAS No 1203297-78-2 represents a significant advancement in the field of organic chemistry with diverse applications in drug discovery. Its unique structure, coupled with recent research findings, positions it as a promising candidate for developing novel therapeutic agents. Continued research into its mechanism of action and optimization of its pharmacokinetic properties will undoubtedly pave the way for its clinical application in the near future.
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